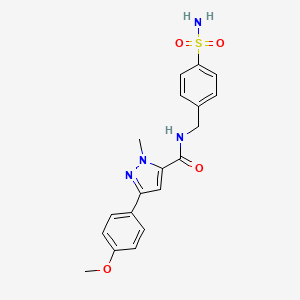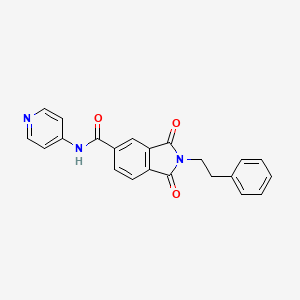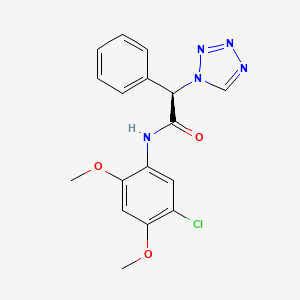![molecular formula C22H20N4O2S2 B11015595 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11015595.png)
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: , often referred to as a thiazole derivative, belongs to a class of heterocyclic organic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .
Preparation Methods
The synthetic routes for this compound involve various reactions. While I don’t have specific details on its industrial production methods, researchers typically employ organic synthesis techniques to create thiazole derivatives. These methods may include cyclization reactions, condensations, and functional group transformations.
Chemical Reactions Analysis
Types of Reactions::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.
Thionyl chloride (SOCl₂): Used for thionylation reactions.
Hydrazine hydrate (N₂H₄·H₂O): Employed in hydrazinolysis reactions.
Alkyl halides: React with thiazole derivatives to introduce alkyl groups.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Thiazole derivatives find applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Thiazole derivatives exhibit diverse biological activities:
Antimicrobial: Sulfathiazole, an antimicrobial drug, contains a thiazole ring.
Antiretroviral: Ritonavir, used in HIV treatment, features a thiazole nucleus.
Antifungal: Abafungin is another example.
Antineoplastic: Tiazofurin and Bleomycine demonstrate antitumor effects.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific targets. Thiazole derivatives may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have information on direct analogs, thiazole derivatives share structural similarities with other heterocyclic compounds like benzimidazoles . Their uniqueness lies in their specific substituents and functional groups.
Properties
Molecular Formula |
C22H20N4O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-28-18-9-5-8-16(12-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26,27) |
InChI Key |
FODAGZOHSPJHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11015523.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11015531.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11015545.png)
![Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11015549.png)
![1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015555.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015559.png)

![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11015582.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B11015599.png)
![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
